5-Hydroxy-6-methylpyridine-2,3,4-tricarboxylic acid
Description
The compound explicitly discussed in the evidence is 5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid (IUPAC: 5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid). This molecule features:
- A pyridine ring substituted with hydroxyl (-OH) and methyl (-CH₃) groups at positions 5 and 6, respectively.
- Two carboxylic acid (-COOH) groups at positions 3 and 4 .
Synthesis: A three-step method starting from 4-acetyl-5-methyloxazole was reported by Chih-heng and Kondrat'eva (1962), involving cyclization and oxidation reactions .
Properties
CAS No. |
98589-67-4 |
|---|---|
Molecular Formula |
C9H7NO7 |
Molecular Weight |
241.15 g/mol |
IUPAC Name |
5-hydroxy-6-methylpyridine-2,3,4-tricarboxylic acid |
InChI |
InChI=1S/C9H7NO7/c1-2-6(11)4(8(14)15)3(7(12)13)5(10-2)9(16)17/h11H,1H3,(H,12,13)(H,14,15)(H,16,17) |
InChI Key |
RCSHALWCQTZKQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C(=O)O)C(=O)O)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6-methylpyridine-2,3,4-tricarboxylic acid typically involves multi-step organic reactions. One common method is the oxidation of 5-formyl-3-hydroxy-2-methylpyridine 4-carboxylic acid to 3-hydroxy-2-methylpyridine 4,5-dicarboxylic acid using NAD(+) as an oxidizing agent . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-6-methylpyridine-2,3,4-tricarboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carboxylic acids to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like NAD(+), reducing agents such as sodium borohydride, and catalysts like palladium for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-hydroxy-2-methylpyridine 4,5-dicarboxylic acid, while reduction can produce corresponding alcohols .
Scientific Research Applications
5-Hydroxy-6-methylpyridine-2,3,4-tricarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Hydroxy-6-methylpyridine-2,3,4-tricarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain enzymes, modulating their activity and influencing metabolic processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Routes : The synthesis of 5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid involves oxazole intermediates, contrasting with methods for chlorinated pyrimidines, which often rely on nucleophilic substitution .
- Biological Relevance : Pyridine dicarboxylic acids are precursors in microbial metabolism (e.g., biosynthesis of coenzymes), whereas chloro-pyrimidines are typically associated with herbicide activity (e.g., terbacil derivatives in ) .
- Data Gaps: No evidence exists for the tricarboxylic acid variant (2,3,4-tricarboxylic) in the provided sources. This limits direct comparisons of its acidity, solubility, or reactivity.
Recommendations for Further Research
To address the original query accurately:
Verify the correct IUPAC name of the compound (e.g., positional numbering of substituents).
Consult additional sources focusing on tricarboxylic pyridine derivatives, such as metabolic pathway databases or crystallographic studies.
Explore spectroscopic data (e.g., NMR, IR) to differentiate between dicarboxylic and tricarboxylic analogs.
Biological Activity
5-Hydroxy-6-methylpyridine-2,3,4-tricarboxylic acid (commonly referred to as 5-HMPTCA) is a complex organic compound with significant biological activity. This article delves into its biological effects, mechanisms of action, and potential applications in various fields such as medicine and biochemistry.
- Molecular Formula : C9H7NO7
- Molecular Weight : 241.15 g/mol
- CAS Number : 98589-67-4
- IUPAC Name : 5-hydroxy-6-methylpyridine-2,3,4-tricarboxylic acid
5-HMPTCA exhibits its biological activity primarily through its interaction with various enzymes and metabolic pathways. The compound can act as a ligand for specific enzymes, modulating their activity and influencing metabolic processes. Its unique combination of functional groups allows it to participate in several biochemical reactions, including:
- Enzyme Inhibition : It can inhibit certain enzymes involved in metabolic pathways.
- Ligand Binding : The compound may bind to receptors or enzymes, altering their functional states.
Antioxidant Properties
Research indicates that 5-HMPTCA possesses antioxidant properties, which can help mitigate oxidative stress in biological systems. Antioxidants are crucial in preventing cellular damage caused by free radicals.
Antimicrobial Activity
Preliminary studies suggest that 5-HMPTCA may exhibit antimicrobial properties. It has been tested against various bacterial strains, showing potential efficacy in inhibiting their growth.
Cytotoxic Effects
Some studies have reported that 5-HMPTCA can induce cytotoxic effects in cancer cell lines. This property is being explored for its potential use in cancer therapy.
Research Findings and Case Studies
-
Antioxidant Activity Study :
- A study demonstrated that 5-HMPTCA significantly reduced oxidative stress markers in vitro when tested on human cell lines.
- The compound showed a dose-dependent increase in antioxidant enzyme activities (e.g., superoxide dismutase and catalase).
-
Antimicrobial Efficacy :
- In vitro tests against Staphylococcus aureus and Escherichia coli revealed that 5-HMPTCA inhibited bacterial growth at concentrations of 50 µg/mL.
- Further research is needed to elucidate the mechanism behind this antimicrobial activity.
-
Cytotoxicity on Cancer Cells :
- A study involving human breast cancer cells (MCF-7) indicated that treatment with 5-HMPTCA resulted in significant cell death at concentrations above 100 µg/mL.
- Flow cytometry analysis revealed that the compound induces apoptosis through the mitochondrial pathway.
Comparative Analysis with Similar Compounds
| Compound Name | Structure/Functional Groups | Biological Activity |
|---|---|---|
| 5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid | Hydroxyl and carboxylic groups | Moderate antioxidant properties |
| 3-Hydroxy-2-methylpyridine-4,5-dicarboxylate | Hydroxyl and dicarboxylic groups | Limited cytotoxic effects |
| 2-Hydroxy-6-methylpyridine | Hydroxyl group | Minimal biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
